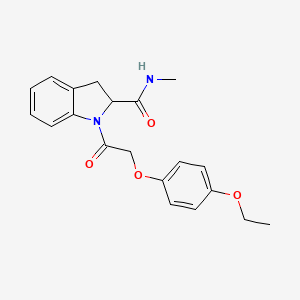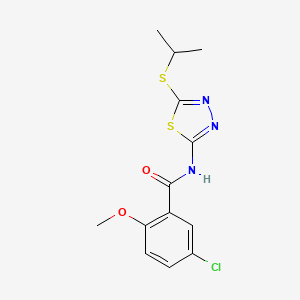
1-(2-(4-エトキシフェノキシ)アセチル)-N-メチルインドリン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes an indoline core, an ethoxyphenoxy group, and a carboxamide functionality
科学的研究の応用
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
Target of Action
The primary target of the compound 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is the Na(+)/Ca(2+) exchanger isoform 3 (NCX3) . NCX3 is a 10-transmembrane domain protein that plays a crucial role in the regulation of intracellular Ca(2+) homeostasis . This compound has been identified as one of the most potent inhibitors of NCX3 .
Mode of Action
The compound interacts with its target, NCX3, by inhibiting its activity . The inhibition of NCX3 activity is achieved through the formation of a sigma bond between the compound and NCX3, which results in a change in the homeostasis of intracellular Ca(2+) .
Biochemical Pathways
The inhibition of NCX3 disrupts the normal functioning of intracellular Ca(2+) homeostasis . This disruption can affect various biochemical pathways that rely on Ca(2+) as a signaling molecule.
Result of Action
The inhibition of NCX3 by this compound can lead to a dysregulation of intracellular Ca(2+) homeostasis . This dysregulation can have various molecular and cellular effects, depending on the specific cell type and physiological or pathological conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-ethoxyphenoxy)acetyl chloride.
Indoline Derivative Formation: The next step involves the reaction of the acetyl chloride intermediate with N-methylindoline in the presence of a base like triethylamine to form the desired product, 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
類似化合物との比較
Similar Compounds
- 1-(2-(4-methoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide
- 1-(2-(4-ethoxyphenoxy)acetyl)-N-ethylindoline-2-carboxamide
- 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxylic acid
Uniqueness
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[2-(4-ethoxyphenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-15-8-10-16(11-9-15)26-13-19(23)22-17-7-5-4-6-14(17)12-18(22)20(24)21-2/h4-11,18H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBZLRCLVZYNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)

![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)






![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)
![N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399461.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
